molecular formula C17H19BrN2 B3182514 1-Benzyl-4-(4-bromophenyl)pyrrolidin-3-amine CAS No. 875931-76-3

1-Benzyl-4-(4-bromophenyl)pyrrolidin-3-amine

Cat. No.: B3182514
CAS No.: 875931-76-3
M. Wt: 331.2 g/mol
InChI Key: JORFOQFEPOWZMD-UHFFFAOYSA-N
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Description

1-Benzyl-4-(4-bromophenyl)pyrrolidin-3-amine is a chemical compound with the molecular formula C17H19BrN2 and a molecular weight of 331.25 g/mol . This compound is characterized by a pyrrolidine ring substituted with a benzyl group and a bromophenyl group, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

The synthesis of 1-Benzyl-4-(4-bromophenyl)pyrrolidin-3-amine can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction typically uses palladium as a catalyst and boron reagents under mild and functional group-tolerant conditions. The reaction conditions often involve the use of solvents like toluene or ethanol and bases such as potassium carbonate.

Industrial production methods for this compound may involve large-scale synthesis using similar coupling reactions, optimized for higher yields and purity. The choice of reagents and conditions can vary depending on the desired scale and application.

Chemical Reactions Analysis

1-Benzyl-4-(4-bromophenyl)pyrrolidin-3-amine undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the removal of the bromine atom.

    Substitution: Nucleophilic substitution reactions can occur at the bromine site, where nucleophiles like amines or thiols replace the bromine atom.

Common reagents and conditions used in these reactions include organic solvents, catalysts like palladium or platinum, and bases or acids to facilitate the reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Benzyl-4-(4-bromophenyl)pyrrolidin-3-amine has a wide range of scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through coupling reactions.

    Biology: The compound’s structure allows it to interact with various biological targets, making it useful in the development of bioactive molecules.

    Medicine: Research into its potential therapeutic applications includes its use as a precursor for drug development, particularly in the design of molecules with specific pharmacological properties.

    Industry: It is employed in the synthesis of materials with unique properties, such as polymers and advanced materials for electronic applications.

Comparison with Similar Compounds

1-Benzyl-4-(4-bromophenyl)pyrrolidin-3-amine can be compared with other similar compounds, such as:

    1-Benzyl-4-phenylpyrrolidin-3-amine: Lacks the bromine atom, resulting in different reactivity and interaction profiles.

    4-(4-Bromophenyl)pyrrolidin-3-amine: Lacks the benzyl group, affecting its overall stability and binding properties.

    1-Benzyl-4-(4-chlorophenyl)pyrrolidin-3-amine: Substitutes bromine with chlorine, leading to variations in chemical reactivity and biological activity.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

1-benzyl-4-(4-bromophenyl)pyrrolidin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19BrN2/c18-15-8-6-14(7-9-15)16-11-20(12-17(16)19)10-13-4-2-1-3-5-13/h1-9,16-17H,10-12,19H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JORFOQFEPOWZMD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(CN1CC2=CC=CC=C2)N)C3=CC=C(C=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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